REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O)([O-])=O.C(N(C(C)C)CC)(C)C.[BH4-].[Na+]>CO.C1(C)C=CC=CC=1>[CH2:17]([NH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[C:16]1[CH:19]=[CH:20][CH:21]=[CH:14][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
426 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
placed in a 110° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 15.5 h
|
Duration
|
15.5 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing an additional 29 h
|
Duration
|
29 h
|
Type
|
CUSTOM
|
Details
|
the flask was removed
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure at 70° C
|
Type
|
ADDITION
|
Details
|
The remaining material was diluted with 50 mL MeOH
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The column was eluted with 10% MeOH/CH2Cl2
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC=1NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.19 mmol | |
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |